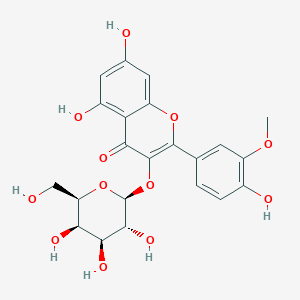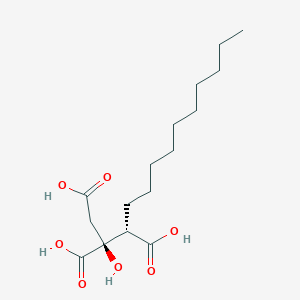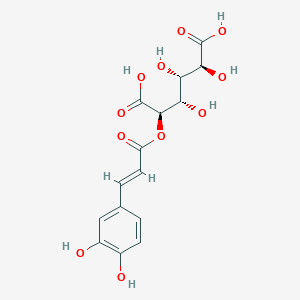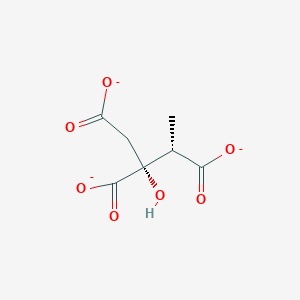
(2R,3S)-2-methylcitrate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-methylcitrate(3-) is a 2-methylcitrate(3-). It is a conjugate base of a (2R,3S)-2-methylcitric acid.
Wissenschaftliche Forschungsanwendungen
1. Role in the Methylcitrate Cycle
(2R,3S)-2-Methylcitrate plays a crucial role in the methylcitrate cycle, a pathway in bacteria and fungi for the oxidation of propanoate to pyruvate. Research has successfully achieved stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in this cycle, starting from lactic acid (Darley et al., 2003).
2. Stereoisomeric Configurations in Microbial Enzymes
Studies on methylcitric acid produced by si-citrate synthase and methylcitrate synthase in Candida lipolitica indicate that (2R,3S)-2-methylcitrate is produced by the methylcitrate synthase enzyme, highlighting the stereospecificity of this microbial enzyme (Rooyen et al., 1994).
3. Metabolic Pathways in Escherichia coli
Research on E. coli has shown that the oxidation of propionate to pyruvate involves the isomerization of (2S,3S)-methylcitrate to (2R,3S)-2-methylisocitrate, requiring enzymes like methylcitrate dehydratase and aconitase (Brock et al., 2002).
4. Stereoselective Synthesis and Catalysis
Studies have explored the stereoselective synthesis and catalysis of molecules related to (2R,3S)-2-methylcitrate, providing insights into the stereochemical dynamics of the compounds (Tai et al., 1979).
5. Biosynthesis and Isomer Analysis
Research has been conducted to understand the biosynthesis of methylcitrate, including the formation of its diastereoisomers, which has implications for metabolic diseases like propionic acidaemia (Weidman & Drysdale, 1979).
6. Methylcitric Acid Cycle in Bacillus subtilis
The methylcitric acid cycle in Bacillus subtilis strain 168 has been characterized, demonstrating the role of (2R,3S)-2-methylcitrate in this pathway and its potential implications for microbial metabolism (Reddick et al., 2017).
7. Microbial Production and Therapeutic Potential
(2R,3S)-isocitric acid, closely related to (2R,3S)-2-methylcitrate, has been explored for its microbial synthesis and potential therapeutic applications, suggesting similar possibilities for (2R,3S)-2-methylcitrate (Kamzolova & Morgunov, 2019).
8. Characterization in Medical Diagnostics
Characterization of methylcitrate, including (2R,3S)-2-methylcitrate, has been instrumental in medical diagnostics, particularly for conditions like propionic acidaemia and methylmalonic aciduria (Krawczyk & Martyniuk, 2007).
Eigenschaften
Produktname |
(2R,3S)-2-methylcitrate(3-) |
|---|---|
Molekularformel |
C7H7O7-3 |
Molekulargewicht |
203.13 g/mol |
IUPAC-Name |
(2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/t3-,7-/m1/s1 |
InChI-Schlüssel |
YNOXCRMFGMSKIJ-WVBDSBKLSA-K |
Isomerische SMILES |
C[C@H](C(=O)[O-])[C@](CC(=O)[O-])(C(=O)[O-])O |
SMILES |
CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Kanonische SMILES |
CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



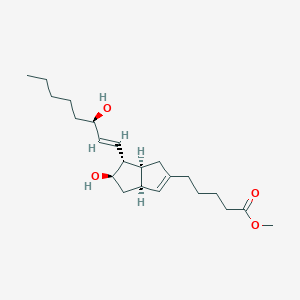

![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)
![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)
![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)



